molecular formula C13H23N3 B7595760 2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine

2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine

Cat. No. B7595760
M. Wt: 221.34 g/mol
InChI Key: PAHRWGZBVBGBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine, also known as MP-10, is a synthetic compound that belongs to the class of psychoactive substances. It was first synthesized in 2004 by a team of researchers led by David E. Nichols and has since been the subject of scientific research due to its potential therapeutic properties.

Mechanism of Action

2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine acts as a selective serotonin reuptake inhibitor (SSRI) and a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain and producing its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased serotonin, norepinephrine, and dopamine levels in the brain. It has also been shown to enhance neuroplasticity, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine in lab experiments is its high selectivity for serotonin, norepinephrine, and dopamine transporters, which allows for more precise investigation of their roles in various physiological and pathological processes. However, its limited solubility and stability may pose challenges in certain experimental settings.

Future Directions

Future research on 2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine may focus on its potential as a treatment for specific psychiatric disorders, such as depression and addiction. It may also be investigated for its ability to enhance cognitive function and memory in healthy individuals. Additionally, further studies may explore its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine involves several steps, including the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with 1-bromo-2-methylcyclopentane in the presence of a base, followed by the reduction of the resulting ester with lithium aluminum hydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine has been studied for its potential use in the treatment of several psychiatric disorders, including depression, anxiety, and addiction. It has also been investigated for its ability to enhance cognitive function and memory.

properties

IUPAC Name

2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3/c1-10-5-3-7-13(10)14-8-4-6-12-9-15-16-11(12)2/h9-10,13-14H,3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHRWGZBVBGBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1NCCCC2=C(NN=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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